4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Catalog No.
S860099
CAS No.
941685-27-4
M.F
C15H21N5OSi
M. Wt
315.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)m...

CAS Number

941685-27-4

Product Name

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane

Molecular Formula

C15H21N5OSi

Molecular Weight

315.45 g/mol

InChI

InChI=1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19)

InChI Key

AVMLPTWVYQXRSV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNN=C3

Synonyms

INCB032304;

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNN=C3

Description

4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine is an important intermediate in the preparation of the janus kinase inhibitor Ruxolitinib phosphate(I008849).
  • Kinase inhibitor design

    The pyrrolo[2,3-d]pyrimidine core structure is present in several known kinase inhibitors []. This suggests 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine could be a candidate for investigation as a kinase inhibitor. Kinases are enzymes involved in many cellular processes, and kinase inhibitors are a major class of drugs used to treat various diseases including cancer.

  • Organic synthesis

    The trimethylsilyl ethoxy group (Si(CH3)3-CH2-CH2-O-) is a protecting group commonly used in organic synthesis. The presence of this group suggests 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine may be an intermediate or precursor molecule in the synthesis of other bioactive compounds.

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound characterized by its complex structure, which includes a pyrazole ring and a pyrrolo[2,3-d]pyrimidine moiety. Its molecular formula is C₁₅H₂₁N₅OSi, and it has a CAS number of 941685-27-4. The compound's unique structure allows it to interact with various biological targets, making it of interest in pharmaceutical research and development .

Typical for pyrimidines and pyrazoles. Key reactions include:

  • Nucleophilic substitution: The trimethylsilyl group can be replaced by nucleophiles under appropriate conditions.
  • Deprotection reactions: The trimethylsilyl ether can be hydrolyzed to yield the corresponding alcohol.
  • Cyclization reactions: The compound can participate in cyclization to form more complex structures, which may enhance biological activity.

These reactions are essential for modifying the compound for specific applications in drug discovery and development .

Research indicates that 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine exhibits notable biological activities. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in various diseases. Preliminary studies suggest that it may have applications in oncology and inflammatory diseases due to its ability to modulate biological pathways effectively .

The synthesis of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves:

  • Formation of the pyrazole ring: This can be achieved through condensation reactions involving appropriate hydrazones.
  • Pyrrolo[2,3-d]pyrimidine construction: This step often requires cyclization reactions that incorporate the pyrazole derivative.
  • Introduction of the trimethylsilyl ethoxy group: This is usually done via silylation reactions using trimethylsilyl chloride or similar reagents.

This compound has potential applications in several fields:

  • Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Chemical biology: It can be utilized in studies aimed at understanding enzyme mechanisms or cellular pathways.
  • Material science: Its unique chemical properties might find applications in developing new materials or catalysts.

The versatility of this compound makes it a valuable candidate for further research and application exploration .

Interaction studies involving 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine have shown that it can bind to various biological targets. These studies often utilize techniques such as:

  • Molecular docking: To predict how the compound interacts with proteins or enzymes.
  • Biochemical assays: To evaluate the efficacy of the compound against specific targets.

Results from these studies provide insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-(1H-Pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidineSimilar pyrazole and pyrrolo structureDifferent position of pyrazole substitution affects biological activity
7-(Ethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidineLacks trimethylsilyl groupMay exhibit different solubility and reactivity
4-(1H-Pyrazol-5-yl)-6-methylpyrimidineContains a methyl group instead of ethoxyAltered pharmacokinetics due to structural differences

These comparisons highlight the uniqueness of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine in terms of its chemical reactivity, biological activity, and potential applications in medicinal chemistry .

Purity

>95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

315.15153684 g/mol

Monoisotopic Mass

315.15153684 g/mol

Heavy Atom Count

22

Appearance

White powder

UNII

3T5PU86BEN

Dates

Modify: 2023-08-15
1. Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction

Qiyan Lin*, David Meloni, Yongchun Pan, Michael Xia, James Rodgers, Stacey Shepard, Mei Li, Laurine Galya, Brian Metcalf, Tai-Yuen Yue, Pingli Liu and Jiacheng Zhou
Incyte Corporation, Experimental Station, Route 141 and Henry Clay Road, Wilmington, Delaware 19880
Org. Lett., 2009, 11 (9), pp 1999–2002
DOI: 10.1021/ol900350k

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